molecular formula C7H7ClN2O B12094893 6-Chloro-5-methylpyridine-2-carboxamide

6-Chloro-5-methylpyridine-2-carboxamide

Cat. No.: B12094893
M. Wt: 170.59 g/mol
InChI Key: AKPMWVMADCEFJN-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-pyridine-2-carboxylic acid amide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-pyridine-2-carboxylic acid amide typically involves the reaction of 6-Chloro-5-methyl-pyridine-2-carboxylic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-5-methyl-pyridine-2-carboxylic acid amide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-pyridine-2-carboxylic acid amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-methyl-pyridine-2-carboxylic acid amide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-pyridine-2-carboxylic acid amide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methyl-pyridine-2-carboxylic acid: The parent compound, which lacks the amide group.

    6-Chloro-5-methyl-pyridine-2-carboxamide: A reduced form of the compound.

    6-Chloro-5-methyl-pyridine-2-carboxylate: An ester derivative of the compound.

Uniqueness

6-Chloro-5-methyl-pyridine-2-carboxylic acid amide is unique due to its specific amide functional group, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

6-chloro-5-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-4-2-3-5(7(9)11)10-6(4)8/h2-3H,1H3,(H2,9,11)

InChI Key

AKPMWVMADCEFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)N)Cl

Origin of Product

United States

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